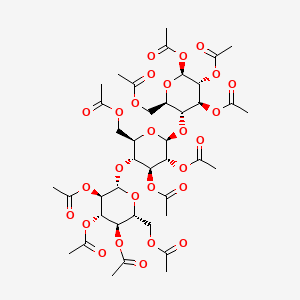

D-(+)-Cellohexose eicosaacetate

Description

Properties

IUPAC Name |

[4,5-diacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLVGZFZQQXQNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282264 | |

| Record name | 2,3,4,6-tetra-o-acetylhexopyranosyl-(1->4)-2,3,6-tri-o-acetylhexopyranosyl-(1->4)-1,2,3,6-tetra-o-acetylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

966.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31873-40-2, 9012-09-3 | |

| Record name | NSC25293 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cellulose, triacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4,6-tetra-o-acetylhexopyranosyl-(1->4)-2,3,6-tri-o-acetylhexopyranosyl-(1->4)-1,2,3,6-tetra-o-acetylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cellulose, triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of D-(+)-Cellohexose Eicosaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for D-(+)-Cellohexose eicosaacetate, a fully acetylated derivative of cellohexaose. This document details the core chemical transformations, experimental methodologies, and quantitative data to support research and development activities.

Introduction

D-(+)-Cellohexose eicosaacetate is a peracetylated cello-oligosaccharide with six β-(1→4) linked D-glucopyranose units. The hydroxyl groups of each glucose unit are acetylated, resulting in a total of twenty acetate (B1210297) groups. Peracetylated carbohydrates are important intermediates in carbohydrate chemistry, often exhibiting improved solubility in organic solvents and serving as key precursors for the synthesis of various glycosides and other carbohydrate derivatives. This guide outlines a common synthetic approach, beginning with the depolymerization of cellulose (B213188) to obtain cellohexaose, followed by its complete acetylation.

Synthesis Pathway Overview

The synthesis of D-(+)-Cellohexose eicosaacetate is a two-step process:

-

Controlled Hydrolysis of Cellulose: Cellulose, a readily available biopolymer, is subjected to controlled hydrolysis to yield a mixture of cello-oligosaccharides of varying degrees of polymerization (DP).

-

Isolation of Cellohexaose: The desired cellohexaose (DP6) is isolated from the mixture of oligosaccharides through chromatographic techniques.

-

Peracetylation of Cellohexaose: The isolated cellohexaose is then fully acetylated to yield D-(+)-Cellohexose eicosaacetate.

An In-depth Technical Guide to D-(+)-Cellohexose Eicosaacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellohexose eicosaacetate is a fully acetylated derivative of D-(+)-Cellohexose, a hexasaccharide composed of six β(1→4) linked D-glucose units. As a highly purified compound, it serves as a specialized enzyme inhibitor, finding applications in the study of diabetes, cancer, and inflammatory disorders.[] This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and insights into its mechanism of action as an enzyme inhibitor.

Physicochemical Properties

| Property | Value | Source/Justification |

| Molecular Formula | C₇₆H₁₀₂O₅₁ | [][2] |

| Molecular Weight | 1831.59 g/mol | [] |

| CAS Number | 355012-91-8 | [2] |

| Appearance | White to off-white solid | Inferred from related cello-oligosaccharides. |

| Melting Point | Not explicitly available. Likely a high-melting solid, decomposing at elevated temperatures. | The unacetylated parent compound, D-(+)-Cellobiose, has a melting point of 239 °C.[3] Acetylation can alter this, but it is expected to remain a solid with a high melting point. |

| Boiling Point | Not available. Decomposes before boiling. | Typical for large carbohydrate derivatives. |

| Solubility | Soluble in chloroform (B151607) and dichloromethane. | Peracetylation of oligosaccharides generally renders them soluble in chlorinated solvents and less soluble in water. |

| Optical Rotation | Not explicitly available. Expected to be optically active. | The parent D-(+)-Cellohexose is optically active, and the chiral centers are preserved during acetylation. |

| Storage | 4°C | [2] |

| Shipping Temperature | Room Temperature | [2] |

Experimental Protocols

Synthesis of D-(+)-Cellohexose Eicosaacetate

A general method for the peracetylation of cello-oligosaccharides involves the use of acetic anhydride (B1165640) with a catalyst. The following is a representative protocol adapted from procedures for similar compounds.

Materials:

-

D-(+)-Cellohexose

-

Acetic anhydride

-

Iodine (as catalyst) or a strong acid like sulfuric acid

-

Sodium thiosulfate (B1220275) solution (saturated)

-

Hot water

Procedure:

-

To a reaction vessel, add D-(+)-Cellohexose, acetic anhydride, and a catalytic amount of iodine.[4]

-

Stir the mixture at a controlled temperature (e.g., 40-50°C) for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).[5]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize the iodine, followed by ethanol.[4]

-

The crude product is collected by filtration and washed sequentially with hot water and ethanol to remove unreacted starting materials and byproducts.[4]

-

The resulting solid is dried under vacuum to yield crude D-(+)-Cellohexose eicosaacetate.

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of D-(+)-Cellohexose eicosaacetate.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the crude product can be achieved using reversed-phase HPLC.

Instrumentation and Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) is typically employed.[6]

-

Detection: UV detector (if a UV-active tag is introduced, though less common for simple acetylation) or an Evaporative Light Scattering Detector (ELSD) for non-UV active compounds.

-

Procedure: The crude product is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water) and injected onto the column. The gradient is run to separate the fully acetylated product from partially acetylated intermediates and other impurities. Fractions corresponding to the desired product are collected, and the solvent is removed under reduced pressure.

Experimental Workflow for Purification

Caption: A typical workflow for the HPLC purification of the target compound.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure and purity of D-(+)-Cellohexose eicosaacetate can be confirmed using ¹H and ¹³C NMR spectroscopy.

-

Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the anomeric protons of the glucose units, the ring protons, and the methyl protons of the numerous acetate (B1210297) groups. The integration of these signals can confirm the degree of acetylation.

-

¹³C NMR: The carbon NMR spectrum will provide signals for the anomeric carbons, the ring carbons, and the carbonyl and methyl carbons of the acetate groups. Two-dimensional NMR techniques, such as COSY and HSQC, can be used for complete assignment of the proton and carbon signals.[7]

Mechanism of Action: Enzyme Inhibition

D-(+)-Cellohexose eicosaacetate is described as a specialized enzyme inhibitor.[] While the specific enzymes it targets and its precise mechanism of inhibition are not extensively detailed in the available literature, its structural similarity to natural cello-oligosaccharides suggests it likely acts as an inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds.

Proposed Signaling Pathway: Glycosidase Inhibition

Glycosidases are crucial for the breakdown of complex carbohydrates. Inhibitors of these enzymes are of significant interest in the management of diseases like diabetes, where they can slow down the digestion of carbohydrates and the subsequent rise in blood glucose levels.

The mechanism of inhibition by D-(+)-Cellohexose eicosaacetate can be conceptualized as competitive inhibition. The molecule, due to its structural resemblance to the natural substrate (cello-oligosaccharides), can bind to the active site of a glycosidase. However, the presence of the bulky and non-hydrolyzable acetate groups prevents the enzyme from catalyzing the cleavage of the glycosidic bonds. This occupation of the active site blocks the entry of the natural substrate, thereby inhibiting the enzyme's activity.

References

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. fishersci.com [fishersci.com]

- 4. Milling in Seconds Accelerates Acetylation of Cellulose in Hours - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO1993022322A1 - PROCESS FOR PREPARING α-D-CELLOBIOSE OCTAACETATE - Google Patents [patents.google.com]

- 6. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR characterization of cellulose acetate: chemical shift assignments, substituent effects, and chemical shift additivity - PubMed [pubmed.ncbi.nlm.nih.gov]

D-(+)-Cellohexose Eicosaacetate: A Putative Enzyme Inhibitor Awaiting Mechanistic Elucidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-(+)-Cellohexose eicosaacetate is a commercially available peracetylated derivative of cellohexaose, a glucose hexamer linked by β-1,4 glycosidic bonds. It is marketed as a specialized enzyme inhibitor for research applications in diabetes, cancer, and inflammatory disorders. However, a comprehensive review of publicly accessible scientific literature and product documentation reveals a significant gap in knowledge regarding its specific mechanism of action. To date, there are no published studies that definitively identify its molecular targets, characterize its enzyme inhibition kinetics, or describe the signaling pathways it may modulate.

This technical guide provides a framework for understanding the potential action of D-(+)-Cellohexose eicosaacetate based on the known biological activities of related acetylated oligosaccharides. It further outlines a systematic approach for researchers to elucidate its mechanism of action, complete with hypothetical experimental workflows and conceptual signaling pathway diagrams.

Introduction: The Potential of Acetylated Oligosaccharides

Oligosaccharides play crucial roles in numerous biological processes, and their synthetic derivatives are of significant interest in drug discovery. Acetylation, the addition of acetyl groups to hydroxyl moieties, is a common chemical modification that can dramatically alter the physicochemical properties of a carbohydrate. Peracetylation, where all available hydroxyls are acetylated, renders the molecule significantly more lipophilic. This increased lipophilicity can enhance cell membrane permeability, a critical factor for intracellular drug action.

While the specific targets of D-(+)-Cellohexose eicosaacetate are unknown, its structural class suggests potential interactions with carbohydrate-processing enzymes, such as glycosidases, or carbohydrate-binding proteins like lectins. Its suggested use in diabetes, cancer, and inflammation research points towards potential modulation of pathways central to these diseases.

Hypothetical Mechanisms of Action

Given its structure as a fully acetylated cello-oligosaccharide, D-(+)-Cellohexose eicosaacetate could function as an enzyme inhibitor through several plausible mechanisms:

-

Glycosidase Inhibition: Many glycosidase inhibitors are sugar mimics that bind to the enzyme's active site. While the bulky acetyl groups might prevent binding to some glycosidases, they could also confer specificity for others. Inhibition could be competitive, non-competitive, or uncompetitive.

-

Modulation of Carbohydrate-Binding Proteins: Lectins are proteins that recognize specific carbohydrate structures and are involved in cell adhesion, signaling, and immune responses. The acetyl groups could either block or enhance the binding of the cellohexaose backbone to specific lectins implicated in cancer and inflammation.

-

Intracellular Effects Following Deacetylation: Once inside the cell, non-specific esterases could potentially remove the acetyl groups, releasing cellohexaose or partially acetylated intermediates. These could then interfere with intracellular glycosidases or other metabolic enzymes.

Framework for Elucidating the Mechanism of Action

For researchers investigating the inhibitory properties of D-(+)-Cellohexose eicosaacetate, a structured experimental approach is necessary. The following workflow outlines the key steps to identify its target and characterize its mechanism.

Experimental Protocols

Protocol 1: Target Identification via Enzyme Panel Screening

-

Objective: To identify the class of enzymes inhibited by D-(+)-Cellohexose eicosaacetate.

-

Methodology:

-

Dissolve D-(+)-Cellohexose eicosaacetate in a suitable solvent (e.g., DMSO).

-

Perform high-throughput screening against a panel of purified enzymes, including various glycosidases (e.g., α-glucosidase, β-glucosidase, cellulases), proteases, kinases, and phosphatases.

-

Utilize commercially available assay kits that measure enzyme activity via a fluorescent or colorimetric readout.

-

A primary screen at a single high concentration (e.g., 10-50 µM) can identify potential hits.

-

Confirm any initial hits by repeating the assay.

-

Protocol 2: Enzyme Inhibition Kinetics

-

Objective: To determine the potency (IC50) and mode of inhibition (e.g., competitive, non-competitive) for a confirmed enzyme target.

-

Methodology:

-

IC50 Determination:

-

Perform the enzyme assay with a fixed concentration of the enzyme and its substrate.

-

Test a range of concentrations of D-(+)-Cellohexose eicosaacetate (e.g., from nanomolar to micromolar).

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

-

Mechanism of Inhibition Study:

-

Perform the enzyme assay with varying concentrations of the substrate in the presence of different fixed concentrations of D-(+)-Cellohexose eicosaacetate.

-

Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine changes in Km and Vmax, which will indicate the mode of inhibition.

-

-

Protocol 3: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement in a cellular context.

-

Methodology:

-

Treat intact cells with D-(+)-Cellohexose eicosaacetate or a vehicle control.

-

Heat the cell lysates to various temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

-

Binding of the inhibitor is expected to stabilize the target protein, resulting in a higher melting temperature.

-

Data Presentation

As no quantitative data for D-(+)-Cellohexose eicosaacetate is currently available, the following table is a template that researchers can use to structure their findings from the experiments described above.

| Enzyme Target | Inhibitor | IC50 (µM) | Ki (µM) | Mode of Inhibition | Assay Conditions |

| e.g., β-Glucosidase | D-(+)-Cellohexose eicosaacetate | [Experimental Value] | [Experimental Value] | [e.g., Competitive] | [Buffer, pH, Temp.] |

| e.g., Kinase X | D-(+)-Cellohexose eicosaacetate | [Experimental Value] | [Experimental Value] | [e.g., Non-competitive] | [Buffer, pH, Temp.] |

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a hypothetical signaling pathway that could be modulated by an inhibitor of this class.

Caption: A logical workflow for the characterization of a novel enzyme inhibitor.

Caption: A generic inflammatory signaling pathway (NF-κB) as a hypothetical target.

Conclusion and Future Directions

D-(+)-Cellohexose eicosaacetate represents an intriguing but poorly understood research compound. While its peracetylated cellohexaose structure suggests potential as an enzyme inhibitor, the absence of published data makes any claims about its mechanism of action speculative. The immediate future for this compound lies in fundamental research to identify its molecular target(s) and characterize its biological activity. The experimental framework provided in this guide offers a clear path for researchers to undertake this essential work. Such studies will be critical to validate its purported utility in the fields of diabetes, cancer, and inflammation, and to unlock its potential as a tool for basic research or as a lead for therapeutic development.

Solubility Profile of D-(+)-Cellohexaose Eicosaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of D-(+)-Cellohexaose eicosaacetate, a fully acetylated derivative of cellohexaose. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document outlines the expected solubility behavior based on the principles of carbohydrate chemistry and the known solubility of analogous peracetylated oligosaccharides. Furthermore, it details standardized experimental protocols for determining the solubility of this compound in various laboratory solvents, ensuring reproducible and accurate measurements. This guide is intended to be a valuable resource for researchers working with D-(+)-Cellohexaose eicosaacetate in fields such as drug development, material science, and biochemistry.

Introduction

D-(+)-Cellohexaose eicosaacetate is a derivative of cellohexaose, an oligosaccharide composed of six β(1→4) linked D-glucose units. In this modified form, all hydroxyl groups of the cellohexaose have been acetylated, resulting in an eicosaacetate ester. This peracetylation significantly alters the physicochemical properties of the parent oligosaccharide, most notably its solubility. The presence of the numerous acetyl groups masks the hydrophilic hydroxyl groups, rendering the molecule significantly more hydrophobic. Understanding the solubility of D-(+)-Cellohexaose eicosaacetate is crucial for its application in various research and development activities, including formulation studies, biological assays, and as a starting material for further chemical modifications.

Expected Solubility Profile

The complete acetylation of cellohexaose leads to a substantial decrease in its polarity. Consequently, the solubility of D-(+)-Cellohexaose eicosaacetate in aqueous solutions is expected to be extremely low. Conversely, its solubility in organic solvents is anticipated to be significantly higher, particularly in those with moderate to low polarity. Based on studies of other peracetylated carbohydrates, the following table summarizes the expected solubility of D-(+)-Cellohexaose eicosaacetate in different classes of solvents.[1][2][3] It is important to note that these are qualitative predictions, and experimental verification is essential.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Insoluble | The hydrophobic acetyl groups prevent effective solvation by highly polar, hydrogen-bonding solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile | Soluble to Highly Soluble | These solvents can effectively solvate the acetyl groups and the overall nonpolar character of the molecule.[1][2] |

| Nonpolar | Chloroform, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Hexane | Soluble to Highly Soluble | The nonpolar nature of these solvents allows for favorable interactions with the hydrophobic acetylated oligosaccharide.[3] |

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of D-(+)-Cellohexaose eicosaacetate requires robust and well-defined experimental protocols. The following methodologies are adapted from established techniques for solubility assessment of chemical compounds, including active pharmaceutical ingredients (APIs).[4][5]

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

D-(+)-Cellohexaose eicosaacetate

-

Selected solvents (e.g., water, ethanol, DMSO, chloroform)

-

Thermostatically controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer for quantification

Protocol:

-

Add an excess amount of D-(+)-Cellohexaose eicosaacetate to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.[4]

-

After the equilibration period, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the sample or filter it through a chemically compatible syringe filter (e.g., PTFE for organic solvents).

-

Immediately dilute the filtrate with a suitable solvent to prevent precipitation.

-

Quantify the concentration of D-(+)-Cellohexaose eicosaacetate in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility in units such as mg/mL or mol/L.

Gravimetric Method

This is a simpler, though potentially less precise, method suitable for initial screening.

Materials:

-

D-(+)-Cellohexaose eicosaacetate

-

Selected solvents

-

Analytical balance

-

Filtration apparatus (e.g., filter paper, vacuum filtration setup)

-

Oven

Protocol:

-

Accurately weigh a known amount of D-(+)-Cellohexaose eicosaacetate.

-

Add it to a known volume of the solvent and stir for a set period.

-

Filter the solution to separate the undissolved solid.

-

Carefully collect the undissolved solid from the filter paper.

-

Dry the undissolved solid in an oven until a constant weight is achieved.

-

Weigh the dried, undissolved solid.

-

The amount of dissolved D-(+)-Cellohexaose eicosaacetate is the initial mass minus the mass of the undissolved solid.

-

Calculate the solubility based on the volume of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

References

In-depth Technical Guide: D-Cellohexose Eicosaacetate (CAS 355012-91-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Cellohexose eicosaacetate (CAS 355012-91-8) is a complex carbohydrate derivative identified as a specialized enzyme inhibitor.[] Its potential applications in biomedical research, particularly in the fields of diabetes, cancer, and inflammatory disorders, are of growing interest.[] This document provides a comprehensive overview of the publicly available technical information regarding D-Cellohexose eicosaacetate, including its chemical properties, synthesis, and purported biological activities. However, it is important to note that detailed experimental data, specific quantitative metrics of biological activity, and defined signaling pathway interactions are not extensively documented in the public domain.

Chemical Identity and Properties

D-Cellohexose eicosaacetate is a fully acetylated derivative of cellohexaose, which is an oligosaccharide derived from cellulose (B213188). One source indicates it is synthesized by the esterification of cellulose with eicosapentaenoic acid (EPA), a polyunsaturated fatty acid.

Table 1: Physicochemical Properties of D-Cellohexose Eicosaacetate

| Property | Value | Source(s) |

| CAS Number | 355012-91-8 | N/A |

| Molecular Formula | C₇₆H₁₀₂O₅₁ | [] |

| Molecular Weight | 1831.59 g/mol | [] |

| Synonyms | D-(+)-Cellohexose Eicosaacetate; O-2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-b-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-b-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-b-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-b-D-glucopyranosyl-(1-4)-D-glucopyranose tetraacetate | N/A |

| Physical Description | White to off-white powder | N/A |

| Solubility | Soluble in various organic solvents | N/A |

Synthesis

General Synthesis Method

A described method for the synthesis of D-(+)-Cellohexose Eicosaacetate involves the esterification of cellulose with eicosapentaenoic acid (EPA). While a detailed, step-by-step experimental protocol is not available in the reviewed literature, the general workflow can be conceptualized as follows.

Biological Activity and Potential Applications

D-Cellohexose eicosaacetate is described as a specialized enzyme inhibitor with potential utility in studying diabetes, cancer, and inflammatory disorders.[] However, specific enzymes inhibited by this compound and quantitative measures of this inhibition (e.g., IC50 or Ki values) are not detailed in the available literature.

Potential Anti-Inflammatory Mechanism

Given its purported use in studying inflammatory disorders, a hypothetical mechanism of action could involve the modulation of key inflammatory signaling pathways. While no direct evidence links D-Cellohexose eicosaacetate to specific pathways, common targets for anti-inflammatory compounds include the NF-κB and MAPK signaling cascades, as well as enzymes like COX-2.

Future Research Directions

The current body of public knowledge on D-Cellohexose eicosaacetate (CAS 355012-91-8) is limited. To fully understand its therapeutic potential, further research is necessary in the following areas:

-

Target Identification: Elucidating the specific enzyme(s) that D-Cellohexose eicosaacetate inhibits is crucial.

-

Quantitative Biological Assays: Performing dose-response studies to determine key pharmacological parameters such as IC50, EC50, and Ki values is essential for characterizing its potency and efficacy.

-

Mechanism of Action Studies: Investigating the effects of D-Cellohexose eicosaacetate on specific signaling pathways (e.g., NF-κB, MAPK, etc.) in relevant cell-based models will clarify its molecular mechanism.

-

In Vivo Studies: Evaluating the efficacy and safety of D-Cellohexose eicosaacetate in animal models of diabetes, cancer, and inflammatory diseases is a critical next step in its development as a potential therapeutic agent.

Conclusion

D-Cellohexose eicosaacetate represents a molecule of interest for researchers in drug discovery and development. Its characterization as an enzyme inhibitor suggests potential therapeutic applications. However, the lack of detailed, publicly available experimental data necessitates further investigation to validate its biological activities and elucidate its mechanism of action. The information presented in this guide is based on the limited data currently available and should be considered a starting point for future research endeavors.

References

A Technical Guide to the Structural Characterization of D-(+)-Cellohexaose Eicosaacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellohexaose is a hexasaccharide composed of six β-(1→4) linked D-glucose units. Its fully acetylated derivative, D-(+)-Cellohexaose eicosaacetate, is a compound of interest in carbohydrate chemistry and may have applications in various fields, including drug delivery and materials science, due to its altered solubility and potential for specific interactions. This technical guide outlines the probable methodologies for its synthesis and detailed structural characterization.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of D-(+)-Cellohexaose and its peracetylated form is presented below.

| Property | D-(+)-Cellohexaose | D-(+)-Cellohexaose Eicosaacetate (Predicted) |

| Molecular Formula | C36H62O31 | C76H102O51 |

| Molecular Weight | 990.86 g/mol [1] | 1831.58 g/mol |

| Appearance | White to off-white powder | Expected to be a white crystalline solid |

| Solubility | Soluble in water | Insoluble in water; Soluble in organic solvents (e.g., chloroform (B151607), DMSO) |

| Degree of Acetylation | 0 | 20 |

Experimental Protocols

Synthesis of D-(+)-Cellohexaose Eicosaacetate

The synthesis of D-(+)-Cellohexaose eicosaacetate can be achieved through the peracetylation of D-(+)-Cellohexaose. A common and effective method involves the use of acetic anhydride (B1165640) with a catalyst.

Materials:

-

D-(+)-Cellohexaose

-

Acetic anhydride

-

Pyridine (as catalyst and solvent) or Iodine (as catalyst)[2]

-

Deionized water

-

Dichloromethane (B109758) (DCM) or Chloroform

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Dissolution: Dissolve D-(+)-Cellohexaose in pyridine. The reaction should be carried out in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with continuous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture again in an ice bath and slowly add cold water or ethanol to quench the excess acetic anhydride.

-

Extraction: Extract the product into dichloromethane or chloroform. Wash the organic layer sequentially with saturated sodium bicarbonate solution and deionized water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Structural Characterization Techniques

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For D-(+)-Cellohexaose eicosaacetate, 1H and 13C NMR, along with 2D techniques like COSY and HSQC, would provide detailed structural information.[3][4]

Sample Preparation:

-

Dissolve a few milligrams of the purified product in a suitable deuterated solvent, such as deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

Expected 1H NMR Data (in CDCl3): The proton NMR spectrum is expected to show characteristic signals for the anomeric protons, the ring protons, and the methyl protons of the acetyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 5.5 | m | 6H | Anomeric protons (H-1) |

| ~3.5 - 4.5 | m | 36H | Ring protons (H-2, H-3, H-4, H-5, H-6a, H-6b) |

| ~1.9 - 2.2 | s | 60H | Methyl protons of acetyl groups |

Expected 13C NMR Data (in CDCl3): The carbon NMR spectrum will show signals for the anomeric carbons, the other ring carbons, and the carbonyl and methyl carbons of the acetyl groups.

| Chemical Shift (δ, ppm) | Assignment |

| ~169 - 171 | Carbonyl carbons of acetyl groups |

| ~99 - 102 | Anomeric carbons (C-1) |

| ~68 - 78 | Ring carbons (C-2, C-3, C-4, C-5) |

| ~61 - 63 | C-6 carbons |

| ~20 - 21 | Methyl carbons of acetyl groups |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[5][6] Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable.

Sample Preparation:

-

For ESI-MS, dissolve the sample in a suitable solvent like methanol (B129727) or acetonitrile, with or without the addition of a salt (e.g., sodium acetate) to promote ion formation.

-

For MALDI-MS, co-crystallize the sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a target plate.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak: The mass spectrum should show a prominent peak corresponding to the molecular ion with an adduct, such as [M+Na]+ or [M+K]+. For D-(+)-Cellohexaose eicosaacetate (C76H102O51), the expected monoisotopic mass is 1830.55 Da. Therefore, the [M+Na]+ ion would be observed at an m/z of approximately 1853.54.

-

Fragmentation Pattern: The fragmentation pattern would likely involve the sequential loss of acetyl groups (as acetic acid or ketene) and glycosidic bond cleavages, providing information about the sequence of the sugar units.

Visualizations

Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and structural characterization of D-(+)-Cellohexaose eicosaacetate.

Molecular Structure and Numbering

Caption: Simplified structure of an acetylated glucose unit within the cellohexaose chain.

References

- 1. D-cellohexaose | C36H62O31 | CID 74539963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization [mdpi.com]

- 4. NMR characterization of cellulose acetate: chemical shift assignments, substituent effects, and chemical shift additivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

D-(+)-Cellohexose Eicosaacetate: An Overview of its Presumed Biological Activity and Targets

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

D-(+)-Cellohexose eicosaacetate is a complex carbohydrate derivative that has been identified as a specialized enzyme inhibitor.[] This whitepaper aims to provide a comprehensive technical overview of its biological activity and potential molecular targets. However, it is critical to note that detailed, publicly available research on the specific mechanisms and quantitative efficacy of D-(+)-Cellohexose eicosaacetate is exceptionally limited. The information presented herein is based on supplier specifications and the broader context of related compounds.

Chemical Identity

| Characteristic | Value |

| CAS Number | 355012-91-8 |

| Molecular Formula | C₇₆H₁₀₂O₅₁ |

| Molecular Weight | 1831.59 g/mol |

| Synonyms | O-2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-b-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-b-D-glucopyranosyl-(1-4)-... |

Reported Biological Activity

D-(+)-Cellohexose eicosaacetate is marketed as a tool for research in several key therapeutic areas, suggesting a range of biological activities. According to suppliers, it is used for studying:

-

Diabetes: This suggests a potential role in modulating carbohydrate-metabolizing enzymes.

-

Cancer: Indicating possible anti-proliferative or cytotoxic effects.

-

Inflammatory Disorders: Pointing towards an ability to interfere with inflammatory pathways.[]

Despite these broad claims, specific biological targets and quantitative data on the activity of D-(+)-Cellohexose eicosaacetate are not available in peer-reviewed literature.

Postulated Targets and Mechanism of Action

Given its structural similarity to cello-oligosaccharides, it is plausible that D-(+)-Cellohexose eicosaacetate may act as an inhibitor of glycosidases or other carbohydrate-binding proteins. The extensive acetylation would significantly alter its solubility and steric profile compared to its parent molecule, D-(+)-Cellohexose, likely leading to a different target profile or mechanism of inhibition.

Due to the lack of specific data, any discussion of signaling pathways remains speculative. A logical workflow for investigating its mechanism of action is proposed below.

Caption: Proposed workflow for elucidating the biological targets and mechanism of action of D-(+)-Cellohexose eicosaacetate.

Quantitative Data

A thorough search of scientific databases and supplier information did not yield any quantitative data regarding the biological activity of D-(+)-Cellohexose eicosaacetate. This includes, but is not limited to:

-

IC₅₀ or EC₅₀ values for any specific enzyme or cell line.

-

Kinetic inhibition constants (Kᵢ, Kᵢ').

-

Data from in vivo efficacy studies.

The absence of such data prevents a detailed comparison with other known inhibitors.

Experimental Protocols

Detailed experimental protocols for assays involving D-(+)-Cellohexose eicosaacetate are not publicly available. For researchers interested in evaluating this compound, standard protocols for enzyme inhibition, cell viability, and inflammation assays would need to be adapted. An example of a generalized experimental design for testing its anti-inflammatory potential is outlined below.

Caption: A generalized workflow for assessing the in vitro anti-inflammatory activity of D-(+)-Cellohexose eicosaacetate.

Conclusion

D-(+)-Cellohexose eicosaacetate is a commercially available research chemical with purported applications in the study of diabetes, cancer, and inflammation. However, there is a significant gap in the scientific literature regarding its specific biological targets, mechanism of action, and quantitative efficacy. The information provided by suppliers is of a general nature and is not substantiated by published, peer-reviewed data.

For researchers and drug development professionals, D-(+)-Cellohexose eicosaacetate represents a molecule with potential for discovery, but its utility is currently hampered by the lack of foundational biological data. The workflows presented in this document offer a starting point for a systematic investigation into its properties. Any research on this compound would be novel and would contribute significantly to the understanding of its biological function. It is recommended that any use of this compound be preceded by rigorous in-house validation and characterization.

References

The Dawn of a New Bioactive Frontier: A Technical Guide to the Discovery and History of Cello-Oligosaccharides

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and burgeoning therapeutic potential of cello-oligosaccharides (COS) is now available for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of these complex carbohydrates, from their initial identification to their current status as promising bioactive molecules.

Cello-oligosaccharides are short-chain polymers of glucose molecules linked by β-1,4-glycosidic bonds, typically comprising two to ten glucose units. Their story begins with the foundational discovery of cellulose (B213188) by the French chemist Anselme Payen in 1838, who isolated this fundamental component of the plant cell wall.[1][2][3] It wasn't until nearly a century later, in 1920, that Hermann Staudinger elucidated the polymeric structure of cellulose, paving the way for a deeper understanding of its constituent parts.[2] While the precise moment of the first isolation and characterization of individual cello-oligosaccharides is not definitively documented in a single seminal publication, their identification emerged from the broader, intensive research into the enzymatic and acidic hydrolysis of cellulose throughout the 20th century. This body of work, aimed at understanding the structure of cellulose and its degradation, naturally led to the observation and characterization of its shorter oligomeric fragments.

This guide summarizes the key quantitative data in easily comparable tables, offers detailed experimental protocols for pivotal research, and presents mandatory visualizations of critical biological pathways.

Physicochemical Properties and Prebiotic Potential

Cello-oligosaccharides with a degree of polymerization (DP) of six or less are generally water-soluble, a key characteristic that underpins their biological availability.[4] Their primary application in the health and wellness sector stems from their role as prebiotics. As they are resistant to digestion by human enzymes, they travel to the colon intact where they selectively promote the growth of beneficial gut bacteria.

| Property | Value/Description | References |

| Composition | Linear chains of β-1,4-linked D-glucose units. | [4] |

| Solubility | DP ≤ 6 are generally water-soluble. | [4] |

| Prebiotic Effect | Stimulates growth of beneficial gut bacteria. | [4][5] |

| Probiotic Growth Stimulation | Up to 4.1-fold increase in certain probiotic strains. | [6] |

Production and Purification of Cello-Oligosaccharides

The production of cello-oligosaccharides is primarily achieved through the controlled hydrolysis of cellulosic materials. Lignocellulosic biomass, such as agricultural and forestry residues, serves as a readily available and sustainable feedstock.[7] Both acidic and enzymatic hydrolysis methods are employed, with the latter gaining favor due to its milder reaction conditions and higher specificity, which minimizes the production of unwanted byproducts.[7]

A typical enzymatic production might yield a mixture of cello-oligosaccharides with varying degrees of polymerization. For instance, one study reported a distribution of 33% cellotriose (B13521) (DP3), 34% cellotetraose (B13520) (DP4), 24% cellopentaose (B43506) (DP5), and 9% cellohexaose (DP6) by weight.[4]

| Parameter | Enzymatic Hydrolysis | Acid Hydrolysis | References |

| Process | Utilizes cellulase (B1617823) enzymes for controlled depolymerization. | Employs strong acids to break down cellulose. | [7] |

| Specificity | High, leading to a more defined product mixture. | Lower, can produce undesirable byproducts. | [7] |

| Reaction Conditions | Milder (e.g., pH 4.5-5.0, 40-50°C). | Harsh (e.g., high acid concentration, high temperature). | |

| Yield | Can be optimized for high yields of specific DP ranges. | Can be high but with less control over product distribution. | [4] |

Experimental Protocols

Enzymatic Production of Cello-Oligosaccharides from Cellulose

This protocol outlines a general procedure for the enzymatic hydrolysis of cellulose to produce a mixture of cello-oligosaccharides.

Materials:

-

Microcrystalline cellulose (substrate)

-

Cellulase enzyme preparation (e.g., from Trichoderma reesei)

-

Citrate (B86180) buffer (pH 4.8)

-

Sodium hydroxide (B78521) (for pH adjustment)

-

Heating and stirring apparatus

-

Centrifuge

-

Filtration system (e.g., 0.22 µm filter)

Procedure:

-

Prepare a suspension of microcrystalline cellulose in citrate buffer at a desired concentration (e.g., 5-10% w/v).

-

Adjust the pH of the suspension to the optimal range for the cellulase enzyme (typically pH 4.5-5.0).

-

Pre-heat the slurry to the optimal temperature for the enzyme (e.g., 50°C).

-

Add the cellulase enzyme preparation to the slurry at a specific enzyme-to-substrate ratio.

-

Incubate the reaction mixture with continuous stirring for a predetermined time (e.g., 24-72 hours). The reaction time can be varied to control the degree of polymerization of the resulting oligosaccharides.

-

Stop the reaction by inactivating the enzyme, for example, by heating the mixture to 100°C for 10 minutes.

-

Separate the insoluble residual cellulose by centrifugation.

-

Clarify the supernatant containing the cello-oligosaccharides by filtration.

-

The resulting solution can be concentrated and further purified.

Purification of Cello-Oligosaccharides by High-Performance Liquid Chromatography (HPLC)

This protocol describes the separation and purification of cello-oligosaccharides from a crude hydrolysate.

Materials:

-

Crude cello-oligosaccharide mixture

-

Deionized water

-

Acetonitrile (B52724) (HPLC grade)

-

HPLC system equipped with a refractive index detector (RID)

-

Amino-propyl stationary phase column

Procedure:

-

Dissolve the crude cello-oligosaccharide mixture in a mobile phase of acetonitrile and water (e.g., 70:30 v/v).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Set up the HPLC system with an amino-propyl column.

-

Equilibrate the column with the mobile phase at a constant flow rate.

-

Inject the prepared sample onto the column.

-

Elute the cello-oligosaccharides isocratically with the acetonitrile/water mobile phase.

-

Monitor the elution profile using the refractive index detector. Different degrees of polymerization will have distinct retention times.

-

Collect the fractions corresponding to the desired cello-oligosaccharide peaks.

-

The collected fractions can be concentrated by rotary evaporation to obtain the purified cello-oligosaccharides.

Signaling Pathways of Cello-Oligosaccharides

Recent research has unveiled the fascinating role of cello-oligosaccharides as signaling molecules, particularly in the realm of plant immunity. They are now recognized as Damage-Associated Molecular Patterns (DAMPs), which are molecules released from the plant's own cells upon damage, such as during a pathogen attack.

In animals and humans, the signaling role of cello-oligosaccharides is primarily understood through their prebiotic action. By modulating the composition and metabolic activity of the gut microbiota, they indirectly influence host physiology, including the immune system. The gut microbiota produces short-chain fatty acids (SCFAs) and other metabolites that can interact with host cells, including intestinal epithelial cells and immune cells, to regulate various functions.

Future Directions

The study of cello-oligosaccharides is a rapidly evolving field. While their prebiotic potential is well-established, their direct interactions with host cells and their role as signaling molecules in animals and humans are areas of active investigation. Future research will likely focus on elucidating the specific receptors and signaling pathways involved in these interactions, which could unlock new therapeutic applications in areas such as immunology, gastroenterology, and metabolic diseases. The development of more efficient and cost-effective production methods will also be crucial for their widespread application in functional foods, pharmaceuticals, and other industries.

References

- 1. cpb-ca-c1.wpmucdn.com [cpb-ca-c1.wpmucdn.com]

- 2. A Molecular Description of Cellulose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellulose - Wikipedia [en.wikipedia.org]

- 4. Short-Chain Cello-oligosaccharides: Intensification and Scale-up of Their Enzymatic Production and Selective Growth Promotion among Probiotic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Synthesis of cello-oligosaccharides which promotes the growth of intestinal probiotics by multi-enzyme cascade reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

D-(+)-Cellohexose Eicosaacetate: A Technical Guide to its Potential Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current understanding of acetylated oligosaccharides as potential therapeutic agents. Direct research on D-(+)-Cellohexose Eicosaacetate is limited; therefore, this guide draws upon studies of closely related compounds to project its potential therapeutic effects and mechanisms of action. All data presented for analogous compounds should be considered representative and not directly transferable to D-(+)-Cellohexose Eicosaacetate without further experimental validation.

Introduction

D-(+)-Cellohexose eicosaacetate is a fully acetylated derivative of cellohexose, a glucose oligosaccharide. Its chemical formula is C76H102O51 with a molecular weight of 1831.59 g/mol [1]. As a member of the acetylated carbohydrate family, it holds potential as a specialized enzyme inhibitor for research in diabetes, cancer, and inflammatory disorders[1]. The acetylation of polysaccharides is known to enhance their biological activities, including antioxidant, immunomodulatory, and antitumor properties, by increasing their amphiphilicity[2]. This guide provides an in-depth overview of the hypothesized therapeutic potential of D-(+)-Cellohexose eicosaacetate based on current research into analogous compounds.

Potential Therapeutic Effects

Anti-Cancer Activity

Acetylated oligosaccharides have demonstrated significant potential in oncology. For instance, acetylated xylo-oligosaccharide (AcXOS) from Hawthorn kernels has been shown to inhibit the growth of colon cancer cells both in vitro and in vivo[3]. The proposed mechanism involves the suppression of the PI3K-Akt signaling pathway, leading to increased expression of pro-apoptotic proteins like Bax and cleaved caspase-3[3]. Similarly, acetylated starch nanocrystals have been developed as effective drug delivery systems for doxorubicin (B1662922) in cancer therapy, significantly enhancing its cytotoxicity against HeLa cells[4].

Neuroprotective Effects

Peracetylated chitosan (B1678972) oligosaccharides (PACOs) have shown neuroprotective effects against glutamate-induced cell death in PC12 cells, a common model for neuronal studies. The mechanism is believed to involve the inhibition of apoptosis by modulating the Bax/Bcl-2 ratio and caspase-3 activation[2]. This suggests a potential role for acetylated oligosaccharides in the management of neurodegenerative diseases.

Anti-Inflammatory Properties

The degree of acetylation in oligosaccharides appears to influence their immunomodulatory and anti-inflammatory activities. Studies on O-acetylated chitin (B13524) oligosaccharides have indicated that a higher degree of O-acetylation can lead to better inhibition of inflammatory markers such as IL-6 and iNOS in LPS-induced macrophages[5]. This suggests that D-(+)-Cellohexose eicosaacetate, being fully acetylated, could possess potent anti-inflammatory properties.

Prebiotic Potential

Acetylated and butyrylated fructo-oligosaccharides have been shown to promote the growth of beneficial gut bacteria, such as Bifidobacteria and Lactobacillus, and increase the production of short-chain fatty acids (SCFAs)[4]. This indicates a potential application of acetylated cello-oligosaccharides in modulating the gut microbiota and promoting gut health.

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data from studies on various acetylated oligosaccharides, which may serve as a reference for the potential efficacy of D-(+)-Cellohexose eicosaacetate.

Table 1: In Vitro Anti-Cancer Activity of Acetylated Oligosaccharides

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| Acetylated Xylo-oligosaccharide (AcXOS) | Hep3B | Migration Assay | % Inhibition | 28.6% (at 20 mg/mL) | [3] |

| RKO | Migration Assay | % Inhibition | 56.6% (at 20 mg/mL) | [3] | |

| Hep3B | Invasion Assay | % Inhibition | 68.0% (at 20 mg/mL) | [3] | |

| RKO | Invasion Assay | % Inhibition | 69.2% (at 20 mg/mL) | [3] | |

| DOX-loaded Acetylated Starch Nanocrystals (DS 0.14) | HeLa | Cytotoxicity Assay | IC50 | 3.8 µg/mL | [4] |

| Free Doxorubicin (DOX) | HeLa | Cytotoxicity Assay | IC50 | 21 µg/mL | [4] |

Table 2: In Vivo Anti-Cancer Activity of Acetylated Oligosaccharides

| Compound | Animal Model | Tumor Model | Treatment | Endpoint | Result | Reference |

| Acetylated Xylo-oligosaccharide (AcXOS) | Tumor-bearing mice | Colon cancer HCT116 xenograft | 5% AcXOS orally | Tumor growth inhibition | 37.2% | [3] |

Postulated Signaling Pathways

Based on the available literature for analogous compounds, D-(+)-Cellohexose eicosaacetate may exert its therapeutic effects through the modulation of key cellular signaling pathways.

Caption: Hypothesized PI3K/Akt signaling pathway inhibition.

Caption: Hypothesized modulation of the Bcl-2/Bax apoptotic pathway.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of acetylated oligosaccharides, which can be adapted for D-(+)-Cellohexose eicosaacetate.

Synthesis of D-(+)-Cellohexose Eicosaacetate

This protocol is a general method for the peracetylation of oligosaccharides.

Materials:

-

D-(+)-Cellohexose

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (as catalyst and solvent)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

Dissolve D-(+)-Cellohexose in pyridine in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the solution with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by slowly adding it to ice-cold saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system.

-

Characterize the final product using NMR and Mass Spectrometry to confirm its structure and purity.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT116, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

D-(+)-Cellohexose eicosaacetate stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of D-(+)-Cellohexose eicosaacetate and a vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

References

- 1. An Overview of the Protective Effects of Chitosan and Acetylated Chitosan Oligosaccharides against Neuronal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Acetylated xylo-oligosaccharide from Hawthorn kernels inhibits colon cancer cells in vitro and in vivo----Shanghai Institute of Nutrition and Health,Chinese Academy of Sciences [english.sinh.cas.cn]

- 4. Synthesis and Evaluation of Antioxidant and Potential Prebiotic Activities of Acetylated and Butyrylated Fructo-Oligosaccharides [mdpi.com]

- 5. Impact of O-acetylation on chitin oligosaccharides modulating inflammatory responses in LPS-induced RAW264.7 cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Stability of D-(+)-Cellohexaose Eicosaacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and critical considerations for assessing the in vitro stability of D-(+)-Cellohexaose eicosaacetate. While specific stability data for this compound is not extensively available in public literature, this document outlines a robust framework for its evaluation based on established principles for acetylated carbohydrates and oligosaccharides. The guide details experimental protocols for chemical and enzymatic stability assessment, analytical techniques for monitoring degradation, and presents illustrative data in a structured format. Furthermore, it includes visual representations of experimental workflows and potential degradation pathways to aid in study design and data interpretation.

Introduction

D-(+)-Cellohexaose eicosaacetate is a fully acetylated derivative of cellohexaose, an oligosaccharide composed of six β(1→4) linked D-glucose units. The acetylation of hydroxyl groups can significantly alter the physicochemical properties of oligosaccharides, including their solubility, hydrophobicity, and susceptibility to enzymatic degradation. Understanding the in vitro stability of D-(+)-Cellohexaose eicosaacetate is crucial for its potential applications in drug delivery, biomaterials, and other biomedical fields. This guide provides a foundational approach to systematically evaluate its stability under various physiologically relevant conditions.

Chemical Stability Assessment

The primary chemical degradation pathway for D-(+)-Cellohexaose eicosaacetate is likely the hydrolysis of its ester linkages, leading to deacetylation. This process is highly dependent on pH and temperature.

pH-Dependent Stability

The stability of the acetyl groups is expected to be lowest at acidic and alkaline pH values. A pH-rate profile should be established to identify the pH of maximum stability.

Illustrative pH Stability Data for D-(+)-Cellohexaose Eicosaacetate at 37°C

| pH | Buffer System (0.1 M) | Half-life (t½) (hours) | Primary Degradation Products |

| 2.0 | Glycine-HCl | 12 | Partially deacetylated cellohexaose, Acetic Acid |

| 4.0 | Acetate | 120 | Partially deacetylated cellohexaose, Acetic Acid |

| 7.4 | Phosphate (B84403) | 240 | Partially deacetylated cellohexaose, Acetic Acid |

| 9.0 | Borate | 24 | Partially deacetylated cellohexaose, Acetic Acid |

Temperature-Dependent Stability

Elevated temperatures can accelerate the rate of hydrolysis. Arrhenius plots can be constructed from temperature-dependent degradation data to predict stability at various temperatures.

Illustrative Temperature Stability Data for D-(+)-Cellohexaose Eicosaacetate at pH 7.4

| Temperature (°C) | Degradation Rate Constant (k) (s⁻¹) | Half-life (t½) (hours) |

| 25 | 1.2 x 10⁻⁶ | 160 |

| 37 | 3.0 x 10⁻⁶ | 64 |

| 50 | 8.5 x 10⁻⁶ | 22.6 |

Enzymatic Stability Assessment

The stability of D-(+)-Cellohexaose eicosaacetate should be evaluated in the presence of relevant biological fluids and specific enzymes, such as esterases and glycosidases.

Stability in Biological Media

Incubation in plasma, serum, or simulated intestinal fluid can provide insights into the compound's stability in a complex biological environment.

Illustrative Stability Data in Biological Media at 37°C

| Medium | Half-life (t½) (hours) | Major Metabolites |

| Human Plasma | 8 | Partially deacetylated cellohexaose, Cellohexaose |

| Simulated Intestinal Fluid | 12 | Partially deacetylated cellohexaose, Cellohexaose |

Susceptibility to Specific Enzymes

Evaluating the stability against specific enzymes like porcine liver esterase (a common model for esterase activity) and cellulases can elucidate specific degradation pathways. The high degree of acetylation is expected to confer significant resistance to cellulases.

Illustrative Enzymatic Degradation Data at 37°C

| Enzyme | Concentration | Half-life (t½) (hours) | Degradation Products |

| Porcine Liver Esterase | 10 units/mL | 4 | Partially deacetylated cellohexaose, Acetic Acid |

| Trichoderma reesei Cellulase | 1 mg/mL | > 48 | Not Detected |

Experimental Protocols

Protocol for pH-Dependent Stability Study

-

Preparation of Buffers: Prepare a series of buffers (e.g., Glycine-HCl for pH 2-3, Acetate for pH 4-5.5, Phosphate for pH 6-8, Borate for pH 9-10) at a constant ionic strength.

-

Sample Preparation: Dissolve D-(+)-Cellohexaose eicosaacetate in a suitable organic co-solvent (e.g., DMSO, ethanol) and dilute with the respective buffers to a final concentration (e.g., 1 mg/mL). The final concentration of the organic co-solvent should be kept low (e.g., <1%) to minimize its effect on stability.

-

Incubation: Incubate the samples in sealed vials at a constant temperature (e.g., 37°C).

-

Sampling: At predetermined time points, withdraw aliquots and quench the degradation by adding an appropriate solvent or adjusting the pH.

-

Analysis: Analyze the samples for the remaining concentration of D-(+)-Cellohexaose eicosaacetate and the appearance of degradation products using a validated analytical method (see Section 5).

Protocol for Enzymatic Stability Study

-

Enzyme and Substrate Preparation: Prepare stock solutions of the enzyme (e.g., porcine liver esterase) in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a stock solution of D-(+)-Cellohexaose eicosaacetate.

-

Reaction Initiation: Add the substrate to the pre-warmed enzyme solution to initiate the reaction. A control reaction without the enzyme should be run in parallel.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation.

-

Sampling and Quenching: At various time points, withdraw aliquots and stop the enzymatic reaction by adding a quenching agent (e.g., a strong acid, an organic solvent like acetonitrile, or by heat inactivation).

-

Analysis: Centrifuge the samples to pellet the precipitated protein and analyze the supernatant for the substrate and its metabolites.

Analytical Methodology

A validated, stability-indicating analytical method is essential for accurate quantification.

Recommended Analytical Techniques

| Technique | Principle | Application |

| HILIC-ELSD | Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection.[1] | Separation and quantification of both the parent compound and its more polar, deacetylated products. |

| RP-HPLC-UV/MS | Reversed-Phase High-Performance Liquid Chromatography with UV or Mass Spectrometric detection. | Suitable if the compound has a UV chromophore or for mass identification of degradation products. |

| NMR Spectroscopy | Nuclear Magnetic Resonance. | Structural elucidation of degradation products and for tracking the deacetylation process by observing changes in acetyl proton signals. |

Visualizations

Experimental Workflow

Caption: Workflow for in vitro stability testing.

Potential Degradation Pathway

Caption: Hydrolytic degradation of the compound.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest the involvement of D-(+)-Cellohexaose eicosaacetate in specific signaling pathways. Its biological effects, if any, would likely be preceded by its deacetylation to cellohexaose or smaller cello-oligosaccharides. The resulting cello-oligosaccharides could potentially interact with receptors involved in innate immunity or carbohydrate signaling, but this remains speculative.

Conclusion

The in vitro stability of D-(+)-Cellohexaose eicosaacetate is a critical parameter that dictates its suitability for various applications. This guide provides a comprehensive framework for its systematic evaluation. The primary degradation route is anticipated to be the hydrolysis of the ester bonds, a process influenced by pH, temperature, and the presence of esterases. A thorough understanding of these stability characteristics will enable the rational design of formulations and the prediction of the compound's behavior in biological systems.

References

Methodological & Application

Application Notes and Protocols for the Investigation of D-(+)-Cellohexose Eicosaacetate in Cancer Cell Line Studies

Disclaimer: As of this writing, there is a notable absence of specific published research on the application of D-(+)-Cellohexose eicosaacetate in cancer cell line studies. Therefore, this document provides a generalized framework and detailed protocols based on the study of other acetylated oligosaccharides and standard methodologies in cancer research. The experimental conditions and observed effects should be determined empirically for D-(+)-Cellohexose eicosaacetate.

Introduction

Acetylated carbohydrates have garnered interest in biomedical research for their diverse biological activities. Acetylation can alter the physicochemical properties of oligosaccharides, potentially enhancing their cell permeability and interaction with cellular targets. Studies on related compounds, such as acetylated chitosan (B1678972) oligosaccharides, have suggested various effects on cell signaling pathways, including those involved in apoptosis.[1] This document outlines a series of fundamental experimental protocols to assess the potential anticancer properties of D-(+)-Cellohexose eicosaacetate on cancer cell lines, focusing on cytotoxicity, apoptosis induction, and cell cycle alterations.

Data Presentation

Quantitative data from the following experimental protocols should be meticulously recorded and are best presented in a structured tabular format for clarity and comparative analysis.

Table 1: Example of Cytotoxicity Data Presentation for D-(+)-Cellohexose Eicosaacetate

| Cancer Cell Line | Treatment Duration (hours) | IC50 Value (µM) |

| MCF-7 (Breast Cancer) | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined | |

| A549 (Lung Cancer) | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined | |

| HCT116 (Colon Cancer) | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined |

IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit 50% of cell growth.

Table 2: Example of Apoptosis Analysis via Annexin V/PI Staining

| Cell Line | Treatment | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| MCF-7 | Control | 0 | Data to be determined | Data to be determined | Data to be determined |

| Cellohexose Eicosaacetate | IC50 | Data to be determined | Data to be determined | Data to be determined | |

| Cellohexose Eicosaacetate | 2 x IC50 | Data to be determined | Data to be determined | Data to be determined |

Table 3: Example of Cell Cycle Distribution Analysis

| Cell Line | Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 Population (Apoptotic) |

| MCF-7 | Control | 0 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Cellohexose Eicosaacetate | IC50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | |

| Cellohexose Eicosaacetate | 2 x IC50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[4][5]

Materials:

-

D-(+)-Cellohexose eicosaacetate

-

Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[2]

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of D-(+)-Cellohexose eicosaacetate in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent at the same concentration used for the compound).

-

Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

-

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide Staining

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[8]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with D-(+)-Cellohexose eicosaacetate at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-